N-Nitrosocurzate

Descripción

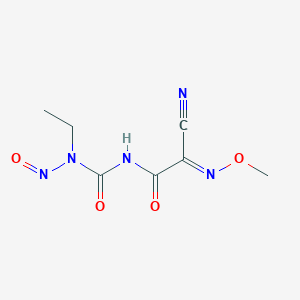

Structure

3D Structure

Propiedades

IUPAC Name |

(1E)-2-[[ethyl(nitroso)carbamoyl]amino]-N-methoxy-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O4/c1-3-12(11-15)7(14)9-6(13)5(4-8)10-16-2/h3H2,1-2H3,(H,9,13,14)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYJMYUTPAPMKU-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)NC(=O)C(=NOC)C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C(=O)NC(=O)/C(=N/OC)/C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105632-75-5 | |

| Record name | N-Nitrosocurzate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105632755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Chemical Reactivity of N Nitrosocurzate

Methodologies for N-Nitrosocurzate Synthesis

The primary method for the synthesis of this compound involves the nitrosation of 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide (Curzate). This reaction introduces a nitroso group (-N=O) onto the ethylamino moiety of the Curzate molecule.

Nitrosation Reactions of 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide (Curzate)

The formation of this compound from Curzate occurs through a nitrosation reaction bueltmann-gerriets.deresearchgate.net. This process typically involves the reaction of the secondary amine group in Curzate with a nitrosating agent. Studies have reported the formation of this compound in solutions containing acetate (B1210297), particularly at higher pH values compared to solutions without acetate acs.orgacs.orgdokumen.pub. The presence of acetate anion can increase the productivity of this reaction acs.orgacs.orgdokumen.pub. Similarly, thiocyanate (B1210189) (NCS-) has been observed to significantly increase the nitrosation reaction rate at certain pH levels acs.orgacs.orgdokumen.pub.

Investigation of Alternative Synthetic Pathways

While the nitrosation of Curzate is the primary reported method for this compound formation, research into alternative synthetic pathways for N-nitroso compounds in general has explored various approaches. These include methods that avoid the use of traditional nitrosating agents or utilize different reaction conditions. However, specific alternative synthetic pathways for this compound beyond the direct nitrosation of Curzate are not extensively detailed in the provided search results nih.govmpg.deorganic-chemistry.orgrsc.orgresearchgate.net. The focus in the literature regarding this compound synthesis remains predominantly on the nitrosation of its parent compound.

Mechanistic Elucidation of this compound Formation

The formation of this compound proceeds via a nitrosation mechanism involving the reaction of a nitrosating species with the secondary amine functional group of Curzate. The mechanism is influenced by factors such as the availability of nitrosating agents, the presence of catalysts, and the reaction medium conditions.

Kinetics and Thermodynamics of Nitrosation Processes

The kinetics and thermodynamics of nitrosation reactions are crucial for understanding the rate and favorability of this compound formation. Nitrosation with inorganic nitrite (B80452) in aqueous or mixed organic/aqueous systems generally occurs more rapidly under acidic conditions efpia.eu. The rate of nitrosation is principally affected by the system pH and the concentrations of both the amine and the nitrosating agent efpia.eu. While specific kinetic and thermodynamic data for this compound formation are not explicitly provided, general principles of nitrosamine (B1359907) formation kinetics apply. For many alkylamines, the reaction rate exhibits a bell-shaped dependence on pH, with optimal rates typically observed at pH 3-4 europa.eu. The nitrosating agent N2O3 reacts with the unprotonated amine europa.eu. The formation of N-nitrosamines from amines and nitrosating agents is well understood in solution phase, allowing for the use of kinetic models to predict formation levels efpia.eu.

Catalytic Roles of Anionic Species (e.g., Acetate, Thiocyanate)

Anionic species such as acetate and thiocyanate have been shown to play a catalytic role in the nitrosation of amines acs.orgacs.orgdokumen.pub. The presence of acetate has been reported to lead to this compound formation at higher pH values than in its absence acs.orgacs.orgdokumen.pub. Thiocyanate has been observed to significantly increase the nitrosation reaction rate acs.orgacs.orgdokumen.pub. The catalytic effect of these anions may involve the formation of more reactive nitrosating species, such as nitrosyl thiocyanate (ON·NCS) acs.orgacs.orgdokumen.pub. This involves the reaction of the anion with nitrous acid derivatives, followed by reaction with the secondary amine acs.orgacs.orgdokumen.pub.

Chemical Transformation Reactions and Derivatization Studies

The chemical reactivity of this compound primarily encompasses its formation pathways and its subsequent transformation or degradation under various conditions. While extensive studies specifically detailing the derivatization of pre-synthesized this compound into novel compounds are not prominently featured in the available literature, research has illuminated its formation from precursors and its stability profile, which are critical aspects of its chemical behavior.

Formation of this compound

This compound, like other N-nitrosamines, is understood to form through a nitrosation reaction involving a nitrosatable precursor (typically a secondary amine or a compound containing a secondary amine functionality) and a nitrosating agent derived from nitrite. Studies have investigated the conditions influencing this formation. Research by Cova et al. reported the formation of this compound in solution wikipedia.orguni.lu. These studies indicated that the presence of acetate in solution, particularly at a concentration of 350 mM, led to the formation of this compound at pH values higher than observed without acetate wikipedia.orguni.lu. Furthermore, the presence of thiocyanate (NCS-) was observed to significantly increase the nitrosation reaction rate, showing a tenfold increase at pH 2.5 wikipedia.org. The formation of N-nitrosamines from secondary amines is often facilitated by nitrosating species such as the nitrosonium ion (NO+) wikipedia.orgwikipedia.org.

Stability and Degradation

The stability of this compound represents a key aspect of its chemical transformation. Studies have shown that this compound can undergo degradation depending on environmental conditions, particularly pH and light exposure uni.luwikipedia.org. In aqueous solutions, this compound was found to be relatively stable in the absence of light over a period of two months, with only minor decreases in concentration uni.lu. A small increase in the concentration of atrazine (B1667683) during this period suggested denitrosation as a degradation pathway wikipedia.orguni.lu. The stability of this compound in solution was not significantly affected by the presence of acetate, humic acid, or fulvic acid under dark conditions uni.lu.

However, under light exposure, this compound was observed to degrade rapidly in solution at pH 7, with a corresponding increase in atrazine concentration uni.lu. Degradation in soil was also noted, with greater loss observed at pH 4 compared to pH 6 and 7 after 15 days uni.lu. Some atrazine was detected as this compound degraded in soil, with a somewhat greater amount at pH 4 uni.lu. Biodegradation is considered a likely major degradation mechanism at higher pH values (pH 6 and 7), while hydrolysis (denitrosation) may contribute to the loss at lower pH (pH 4) uni.lu.

Derivatization Studies

Based on the available search results, detailed research specifically focused on the derivatization of isolated this compound through reactions to form new chemical entities was not found. The reported chemical transformations primarily involve its formation from precursors and its degradation pathways.

Environmental Formation and Occurrence of N Nitrosocurzate

Biotic Formation Pathways and Precursors

Microorganisms can facilitate the formation of N-nitroso compounds in various environmental matrices, including soil and water.

Certain microorganisms are capable of mediating the nitrosation of amines, leading to the formation of N-nitrosamines nih.gov. This biotic nitrosation can occur in environments where microorganisms are active and the necessary precursors are present. Studies have demonstrated microbial formation of N-nitrosamines in soil and in microbial cultures under various conditions, including denitrification. The enzymatic activity of some microorganisms can catalyze these nitrosation reactions, even at neutral pH values.

The formation of N-Nitrosocurzate, like other N-nitrosamines, requires the presence of a nitrosatable amine precursor and a nitrosating agent, typically derived from nitrite (B80452) fishersci.cauni.lunih.govnih.gov. Cymoxanil (B33105), the parent compound of this compound, contains a secondary amine group, which makes it susceptible to nitrosation.

Nitrite and nitrate (B79036) are common nitrogenous compounds found in the environment, originating from natural processes and anthropogenic sources such as agricultural activities (e.g., the use of nitrogen fertilizers) uni.lu. These nitrogenous compounds can serve as the source of nitrosating agents in environmental matrices. The availability of both the amine precursor (Cymoxanil or its degradation products containing the susceptible amine moiety) and nitrite in the same environmental compartment is a key factor driving the potential for this compound formation through both abiotic and biotic pathways.

Distributional Patterns in Environmental Compartments

Based on the potential formation pathways, this compound could potentially be present in environmental compartments where its precursor, Cymoxanil, is used or found, and where conditions for nitrosation exist. N-nitrosamines in general have been detected in various environmental matrices, including groundwater, surface water, and air nih.gov. Agricultural areas, where pesticides like Cymoxanil are applied and nitrogen fertilizers are used, have been identified as potential sources of N-nitrosamines in groundwater and surface water due to runoff containing pesticides and nitrogenous compounds uni.lu.

Environmental Fate and Degradation Dynamics of N Nitrosocurzate

Photodegradation Mechanisms and Product Identification

To understand the role of sunlight in the degradation of N-Nitrosocurzate, research would need to investigate both direct and indirect photolysis in various environmental media.

Direct and Indirect Photolysis in Various Media

Studies would need to be conducted to determine the rate and extent of this compound degradation when directly exposed to simulated sunlight in different environmental compartments such as purified water, natural water (containing substances like humic acids that can induce indirect photolysis), and on soil surfaces. The quantum yield of the direct photolysis and the rate constants for reaction with photochemically produced reactive species (e.g., hydroxyl radicals) would be essential data points.

Characterization of Photolytic Transformation Products

To fully assess the environmental impact of photodegradation, the chemical structures of the resulting transformation products would need to be identified. This is crucial as some transformation products can be more toxic or persistent than the parent compound. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry would be employed for this purpose.

Biodegradation Pathways and Microbial Metabolism

The potential for microorganisms in soil and water to break down this compound is a critical aspect of its environmental fate.

Aerobic and Anaerobic Degradation Processes

Laboratory studies using soil and water samples containing active microbial populations would be required to determine the rate and extent of this compound biodegradation under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. Such studies would quantify the half-life of the compound in these environments.

Identification of Microbial Metabolites and Enzymes

Identifying the metabolic byproducts of microbial degradation is as important as identifying photolytic products. Furthermore, isolating the specific microbial strains capable of degrading this compound and characterizing the enzymes involved would provide a deeper understanding of the biochemical pathways of its degradation.

Chemical Degradation Kinetics and Mechanisms

Beyond light and microbes, other chemical processes can contribute to the degradation of this compound. For instance, hydrolysis, the reaction with water, can be a significant degradation pathway for some compounds. Research would be needed to determine the rate of hydrolysis at different pH values representative of various natural water bodies. The results of such studies would be presented in a data table format, as shown in the hypothetical example below.

Hypothetical Data on this compound Degradation

| Degradation Process | Medium | Conditions | Half-life (t1/2) | Transformation Products |

| Direct Photolysis | Pure Water | Simulated Sunlight | Data not available | Data not available |

| Indirect Photolysis | Natural Water | Simulated Sunlight | Data not available | Data not available |

| Aerobic Biodegradation | Soil | 25°C | Data not available | Data not available |

| Anaerobic Biodegradation | Sediment | 25°C | Data not available | Data not available |

| Hydrolysis | pH 4 Buffer | 25°C | Data not available | Data not available |

| Hydrolysis | pH 7 Buffer | 25°C | Data not available | Data not available |

| Hydrolysis | pH 9 Buffer | 25°C | Data not available | Data not available |

Hydrolytic Decomposition and pH Dependence

Under acidic conditions, the primary degradation pathway for many N-nitroso compounds is denitrosation, a process that cleaves the N-N=O bond. nih.gov Conversely, under alkaline conditions, decomposition often proceeds through different mechanisms, leading to a variety of degradation products without significant denitrosation. nih.gov For this compound, it can be inferred that similar pH-dependent degradation patterns would occur, influencing its persistence in various aquatic systems.

Table 1: Inferred pH-Dependent Degradation Behavior of this compound based on Analogous Compounds

| pH Condition | Expected Stability | Predominant Degradation Pathway (Inferred) |

| Acidic (pH < 4) | Low | Denitrosation |

| Neutral (pH ~7) | Relatively High | Slow decomposition via multiple pathways |

| Alkaline (pH > 9) | Low | Decomposition to various degradation products |

This table is based on the degradation patterns of analogous N-nitroso compounds, as specific data for this compound is not available.

A study on the hydrolysis of N-nitrosoguanidines revealed a complex relationship between the rate constant and pH, with distinct reaction paths for the neutral, monoanionic, and dianionic forms of the molecule. nih.gov This suggests that the ionization state of this compound, dictated by the environmental pH, will be a critical factor in its hydrolytic decomposition rate.

Reactions with Endogenous Environmental Species (e.g., Hydroxyl Radicals)

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that play a significant role in the transformation of organic contaminants in the environment. rsc.org These radicals are generated through various photochemical and chemical processes in sunlit surface waters and the atmosphere.

While direct studies on the reaction of this compound with hydroxyl radicals are not available, the general reactivity of •OH with organic molecules containing amine and nitroso functional groups suggests that this would be a significant degradation pathway. The reaction of hydroxyl radicals with nitrogen dioxide to form nitric acid is a well-established atmospheric process, highlighting the reactivity of •OH with nitrogenous compounds. nih.gov It is plausible that hydroxyl radicals would attack the this compound molecule, leading to its oxidation and breakdown into smaller, potentially less harmful compounds. The rate of this reaction would be dependent on the concentration of both this compound and hydroxyl radicals, as well as other environmental factors such as the presence of radical scavengers.

Sorption and Transport Phenomena in Environmental Systems

The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. The extent of sorption influences its concentration in the aqueous phase and, consequently, its potential for leaching into groundwater or transport in surface waters.

N-nitroso compounds have been detected in various environmental compartments, including air, water, and soil, indicating their potential for transport. who.intdelaware.gov The sorption of organic compounds in soil is influenced by several factors, including the organic carbon content of the soil, clay mineralogy, pH, and the chemical properties of the compound itself, such as its polarity and molecular structure. mdpi.com

Table 2: Factors Influencing the Sorption and Transport of this compound

| Environmental Factor | Influence on Sorption | Influence on Transport |

| Soil Organic Matter | Increased sorption due to hydrophobic and polar interactions. | Reduced transport in the aqueous phase. |

| Clay Content | Potential for increased sorption through surface interactions. | Reduced transport. |

| pH | Can affect the surface charge of soil particles and the ionization state of the compound, thus influencing sorption. | Can indirectly affect transport by altering sorption. |

| Water Flow | High water flow can lead to increased transport of dissolved and particle-bound compound. | Primary driver of transport in aquatic systems. |

Advanced Analytical Chemistry for N Nitrosocurzate Characterization and Monitoring

High-Resolution Separation and Detection Techniques

High-resolution separation techniques coupled with sensitive detection methods are the cornerstone of modern analytical chemistry for trace-level analysis of N-nitrosamines. These methods offer the specificity and sensitivity required to identify and quantify compounds like N-Nitrosocurzate in complex samples.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the analysis of a wide array of N-nitrosamines. lcms.cznih.govthermofisher.com This technique is particularly advantageous for non-volatile or thermally labile nitrosamines that are not amenable to gas chromatography. The high resolving power of HRMS allows for the accurate mass measurement of this compound, facilitating its differentiation from other compounds with similar nominal masses, thereby enhancing the reliability of the results. fda.gov

Methodologies based on LC-HRMS for nitrosamine (B1359907) analysis often utilize reversed-phase chromatography for separation, followed by detection using an Orbitrap or time-of-flight (TOF) mass spectrometer. lcms.czwaters.com The U.S. Food and Drug Administration (FDA) has developed and published several LC-HRMS methods for the determination of nitrosamine impurities in drug products, which can be adapted for this compound. thermofisher.comfda.gov These methods can achieve limits of quantitation (LOQ) in the sub-parts-per-million (ppm) range. fda.gov

Illustrative LC-HRMS Method Parameters for N-Nitrosamine Analysis:

| Parameter | Setting |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 1.9 µm, 100 x 2.1 mm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Ionization Mode | Heated Electrospray Ionization (HESI), positive mode |

| Scan Type | Full scan MS with data-dependent MS/MS or Targeted Single Ion Monitoring (t-SIM) |

| Resolution | > 10,000 |

Gas Chromatography Coupled with Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the analysis of volatile N-nitrosamines. restek.comthermofisher.comgcms.czlabrulez.com For a compound like this compound, its suitability for GC analysis would depend on its volatility and thermal stability. If amenable, GC-MS/MS provides excellent separation efficiency and low detection limits, often in the parts-per-billion (ppb) range. restek.com

The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful when analyzing complex matrices. gcms.cz While traditional methods used chemical ionization (CI), modern approaches often employ electron ionization (EI) with optimized collision energies to achieve the necessary sensitivity. thermofisher.comlabrulez.com

Typical GC-MS/MS Performance Data for N-Nitrosamine Analysis:

| Analyte | Limit of Detection (LOD) (ppb) | Limit of Quantitation (LOQ) (ppb) | Linearity (R²) |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | < 1 | 1 | > 0.99 |

| N-Nitrosodiethylamine (NDEA) | < 1 | 1 | > 0.99 |

This table represents typical performance for common nitrosamines and is illustrative of the expected performance for this compound analysis under optimized conditions.

Capillary Electrophoresis and Supercritical Fluid Chromatography Applications

Capillary electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of N-nitrosamines. nih.gov CE methods can be rapid and require minimal sample volume. nih.govnih.gov The use of novel capillaries, such as those with a sulfonated inner wall, can improve separation performance and reproducibility for nitrosamine analysis. nih.gov For charged or highly polar nitrosamines, CE can be a particularly effective technique.

Supercritical fluid chromatography (SFC) presents another valuable separation technique, using supercritical carbon dioxide as the primary mobile phase. nih.govshimadzu.comshimadzu.co.uk SFC can be advantageous for its speed and reduced use of organic solvents. shimadzu.com It has been successfully applied to the analysis of various nitrogen-containing compounds and can be coupled with mass spectrometry for sensitive detection. nih.govresearchgate.net The unique properties of supercritical fluids can offer different selectivity compared to LC and GC, making SFC a complementary technique for complex analytical challenges. researchgate.net

Spectroscopic and Electrochemical Approaches

Beyond chromatography, spectroscopic and electrochemical methods provide alternative and sometimes complementary approaches for the detection and quantification of N-nitrosamines.

Ultraviolet-Visible (UV-Vis), Fluorescence, and Chemiluminescence Spectrophotometry

Spectrophotometric methods, including UV-Visible absorption, are foundational analytical techniques. nih.gov While potentially less selective than mass spectrometric methods, they can be useful for screening or in simpler sample matrices. The analysis of N-nitrosamines can also be performed using chemiluminescence detection, which is highly selective for the nitroso group. nih.gov The Thermal Energy Analyzer (TEA) is a specific type of chemiluminescence detector that has been historically used for nitrosamine analysis due to its high selectivity. labrulez.com

Development of Biosensors and Chemical Sensors

The development of biosensors and chemical sensors for the detection of N-nitrosamines is an active area of research. researchgate.netresearchgate.net These sensors aim to provide rapid, portable, and cost-effective analysis. Electrochemical sensors, for instance, can be designed to detect nitrite (B80452) and nitrate (B79036), which are precursors to N-nitrosamine formation. researchgate.netresearchgate.net By modifying electrodes with specific nanomaterials, such as gold nanoparticles or MXenes, the sensitivity and selectivity for target analytes can be significantly enhanced. mdpi.com While direct sensing of complex molecules like this compound is challenging, these sensor technologies hold promise for future monitoring applications. alphasense.com

Method Validation and Quality Assurance for Environmental and Research Samples

Method validation and quality assurance are critical for obtaining reliable and accurate data on this compound in environmental and research samples. Given the potential trace-level concentrations of this compound, robust analytical methodologies are essential. Validation ensures that the chosen analytical procedure is fit for its intended purpose, providing confidence in the reported results. This involves a systematic evaluation of the method's performance, focusing on sample preparation and key analytical parameters. The principles for this validation are often guided by established protocols for the broader class of N-nitrosamines, ensuring a high standard of quality control. pmda.go.jpnih.gov

Optimization of Sample Preparation and Extraction Protocols

The primary goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. pmda.go.jpchromatographyonline.com The complexity of the matrix, whether it's wastewater, soil, or a pharmaceutical formulation, dictates the choice and optimization of the extraction protocol. rsc.orgresearchgate.net

Commonly employed techniques for nitrosamine analysis, which are applicable to this compound, include Solid-Phase Extraction (SPE), Headspace-Solid Phase Microextraction (HS-SPME), and Liquid-Liquid Extraction (LLE). chromatographyonline.comnih.gov SPE is particularly favored for its efficiency in purifying and concentrating analytes from complex aqueous samples. bohrium.com The optimization of SPE involves several key steps:

Sorbent Selection: The choice of sorbent material is critical. For nitrosamines, materials like activated coconut charcoal or cation-exchange functionalized polymers are often used. bohrium.comamericanlaboratory.com The selection depends on the specific physicochemical properties of this compound and the sample matrix.

pH Adjustment: The pH of the sample can significantly influence the extraction efficiency by altering the charge state of the analyte and matrix components.

Solvent Conditioning and Elution: The SPE cartridge must be conditioned to activate the sorbent. The selection of the elution solvent is optimized to ensure complete desorption of this compound while leaving interfering compounds behind. bohrium.com

Flow Rate: The sample loading and elution flow rates are controlled to ensure adequate interaction time between the analyte and the sorbent. americanlaboratory.com

HS-SPME is another valuable technique, particularly for volatile and semi-volatile nitrosamines, which involves the extraction of the analyte from the headspace above the sample onto a coated fiber. nih.gov Optimization parameters for HS-SPME include incubation time and temperature, adsorption time, and desorption temperature to ensure efficient transfer to the analytical instrument. nih.gov

The following table summarizes hypothetical optimization parameters for extracting this compound from different matrices, based on established protocols for related compounds.

| Matrix | Extraction Technique | Key Optimization Parameters | Objective |

|---|---|---|---|

| Drinking Water | Solid-Phase Extraction (SPE) | Sorbent: Activated Coconut Charcoal Sample Volume: 500 mL Elution Solvent: Dichloromethane pH: Neutral | Achieve high recovery and concentration factor for trace-level detection. |

| Wastewater Effluent | Solid-Phase Extraction (SPE) | Sorbent: Cation-Exchange Polymer Wash Step: Methanol/Water mixture Elution Solvent: Dichloromethane with 5% Ammonium (B1175870) Hydroxide | Remove significant matrix interferences common in wastewater. bohrium.com |

| Pharmaceutical API | Liquid-Liquid Extraction (LLE) | Extraction Solvent: Dichloromethane Sample pH: Adjusted to >11 Number of Extractions: 3 | Separate this compound from the primary drug substance. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Extraction Solvent: Acetone/Dichloromethane (1:1) Temperature: 100°C Pressure: 1500 psi | Efficiently extract the analyte from a solid matrix. |

Assessment of Analytical Performance Parameters (e.g., Sensitivity, Selectivity, Precision, Accuracy)

Once the sample preparation protocol is optimized, the entire analytical method undergoes validation to assess its performance. nih.govresearchgate.net This is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov The key parameters evaluated are sensitivity, selectivity, precision, and accuracy. nih.govnih.gov

Sensitivity: This refers to the method's ability to detect and quantify low concentrations of this compound. It is determined by the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.commdpi.com For trace analysis of nitrosamines, highly sensitive techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) are required. thermofisher.comfda.gov

Selectivity (or Specificity): Selectivity is the ability of the method to unequivocally measure this compound in the presence of other components, such as impurities, degradation products, or matrix effects. pmda.go.jp The use of mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions unique to this compound. lcms.czresearchgate.net HRMS further enhances selectivity by allowing for mass measurement with high accuracy, which helps to differentiate the analyte from isobaric interferences. fda.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples within the same laboratory, by the same operator, on the same equipment, over a short period. nih.gov

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts or equipment. nih.gov

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is typically determined by analyzing samples spiked with a known amount of this compound standard and calculating the percent recovery. americanlaboratory.commdpi.com Acceptable recovery ranges often fall between 80% and 120%, though this can vary depending on the sample matrix and concentration level. researchgate.net

The following interactive data table presents typical analytical performance parameters for a hypothetical validated LC-MS/MS method for the quantification of this compound.

| Parameter | Matrix: Drinking Water | Matrix: Pharmaceutical Product | Acceptance Criteria |

|---|---|---|---|

| Sensitivity | |||

| LOD (ng/L or ppb) | 0.5 ng/L | 1.0 ppb | Signal-to-Noise Ratio > 3 |

| LOQ (ng/L or ppb) | 1.5 ng/L | 3.0 ppb | Signal-to-Noise Ratio > 10; within precision/accuracy limits |

| Selectivity | No interfering peaks at the retention time of this compound. | No interference from API or excipients. | Method specific for the analyte. pmda.go.jp |

| Precision (%RSD) | |||

| Repeatability (n=6) | < 5% | < 3% | RSD ≤ 15% (lower for drug products) |

| Intermediate Precision (n=6) | < 8% | < 5% | RSD ≤ 20% |

| Accuracy (% Recovery) | 95 - 108% | 98 - 105% | Typically 80 - 120% |

| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |

Molecular Mechanisms of N Nitrosocurzate Interaction with Biological Systems

Molecular Targets and Binding Dynamics

N-nitroso compounds are known to target nucleophilic centers within biological molecules. The extent and specificity of binding are influenced by the chemical structure of the N-nitroso compound and the cellular environment, including the presence and activity of metabolizing enzymes.

Interaction with Nucleic Acids: Adduct Formation and Repair Pathways

A primary mechanism of interaction for many N-nitroso compounds is the alkylation of nucleic acids, particularly DNA. This process leads to the formation of DNA adducts. These adducts can occur at various positions on the DNA bases (e.g., N7-guanine, O6-guanine, N3-adenine, O4-thymine) and the phosphate (B84403) backbone. The formation of O-alkylation products, such as O6-alkylguanine, is often considered particularly mutagenic and carcinogenic due to their potential to mispair during DNA replication. nih.gov

Specific research detailing the types and frequency of DNA adducts formed by N-Nitrosocurzate was not found in the consulted sources. However, based on the known reactivity of N-nitroso compounds, this compound could potentially form similar adducts upon metabolic activation.

Cells possess sophisticated DNA repair pathways to counteract the damage inflicted by alkylating agents. These pathways include direct reversal of the adduct (e.g., by O6-alkylguanine-DNA alkyltransferase), base excision repair (BER), and nucleotide excision repair (NER). The efficiency of these repair systems plays a critical role in determining the biological outcome of DNA damage. Specific studies on how cellular repair pathways handle potential this compound-induced DNA adducts were not identified.

Interaction with Proteins and Cellular Components: Alkylation and Modifications

Beyond nucleic acids, N-nitroso compounds and their reactive metabolites can also interact with proteins and other cellular components through alkylation and other modifications. Nucleophilic amino acid residues, such as cysteine (via thiol groups) and lysine (B10760008) (via amino groups), are particularly susceptible to alkylation. Alkylation of proteins can alter their structure, function, and interactions, potentially impacting enzymatic activity, signal transduction, and protein degradation.

While protein alkylation is a known mechanism for N-nitroso compounds, specific research identifying proteins targeted by this compound or detailing the functional consequences of such modifications was not found. General protein alkylation can affect a wide range of cellular processes.

Cellular and Subcellular Responses to N-Nitrosocompound Exposure

Exposure to N-nitroso compounds can elicit a variety of cellular and subcellular responses aimed at mitigating damage, adapting to the insult, or initiating programmed cell death if the damage is too severe.

Perturbation of DNA Replication and Transcription Processes

DNA adducts formed by N-nitroso compounds can interfere with fundamental processes like DNA replication and transcription. Bulky or distorting adducts can act as roadblocks for DNA polymerases and RNA polymerases, leading to stalled replication forks or inhibited transcription elongation. Mispaired bases resulting from O-alkylation can lead to incorporation of incorrect nucleotides during replication, resulting in mutations. nih.gov

Specific research on how this compound might perturb DNA replication and transcription processes was not available in the consulted sources. However, if this compound forms DNA adducts, it is plausible that these could impact the fidelity and processivity of these essential cellular machinery.

Induction of Stress Response Pathways and Cellular Homeostasis Disruption

Cells exposed to DNA damage or protein modifications often activate stress response pathways. These pathways involve the upregulation of genes encoding repair enzymes, chaperone proteins (to handle misfolded proteins), and proteins involved in cell cycle arrest or apoptosis. The cellular stress response aims to restore homeostasis or eliminate irreversibly damaged cells.

Specific information regarding the induction of stress response pathways or disruption of cellular homeostasis by this compound was not found. However, as a potential alkylating agent, this compound could hypothetically trigger such responses, similar to other genotoxic or proteotoxic insults.

Modulation of Gene Expression and Epigenetic Modifications

N-nitroso compounds can also influence gene expression patterns. This can occur indirectly through the activation of transcription factors involved in stress responses or directly through modifications to DNA or chromatin. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene accessibility and expression. Alterations in these epigenetic marks can lead to long-lasting changes in gene expression that contribute to biological effects.

Specific research on the modulation of gene expression or induction of epigenetic modifications directly by this compound was not identified in the consulted literature. However, the interaction of reactive intermediates with DNA or proteins involved in chromatin structure and epigenetic regulation could potentially lead to such effects, as observed with other N-nitroso compounds and genotoxic agents.

Q & A

Q. How can N-Nitrosocurzate be reliably detected and quantified in complex biological or environmental matrices?

Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards to enhance accuracy. Validate the method via spike-and-recovery experiments in representative matrices (e.g., food, tissue samples) to account for matrix interference . Cross-validate results with gas chromatography (GC) coupled with thermal energy analysis (TEA) for nitroso-specific detection .

Q. What are the recommended storage conditions to minimize this compound degradation during experiments?

Methodological Answer: Store solid forms in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. For solutions, use acidic buffers (pH < 3) to suppress nitrosation reactions and avoid prolonged exposure to oxygen or transition metals, which catalyze decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Conduct all procedures in a fume hood with mechanical ventilation. Wear nitrile gloves, chemical-resistant lab coats, and full-face shields. Monitor airborne concentrations using real-time sensors for nitroso compounds. Decontaminate spills with alkaline solutions (e.g., 10% NaOH) to neutralize nitrosating agents .

Q. What regulatory frameworks govern permissible levels of this compound in consumer products or environmental samples?

Methodological Answer: Refer to the EU’s Cosmetic Regulation (EC No 1223/2009) and the US FDA’s limits for nitrosamine impurities in pharmaceuticals. For environmental samples, align with EPA guidelines on nitroso compound thresholds, emphasizing the need for batch-specific purity certifications in analytical workflows .

Q. How can researchers synthesize this compound while minimizing byproduct formation?

Methodological Answer: Optimize nitrosation reactions using controlled stoichiometry of nitrite donors (e.g., sodium nitrite) under acidic conditions (pH 2–3). Purify via preparative HPLC with a C18 column, and characterize intermediates using nuclear magnetic resonance (NMR) to confirm structural integrity .

Advanced Research Questions

Q. What experimental approaches resolve contradictory data on this compound’s environmental persistence and degradation pathways?

Methodological Answer: Conduct comparative stability studies under varying conditions (UV exposure, microbial activity, pH). Use high-resolution mass spectrometry (HRMS) to identify degradation products and isotopic tracing (e.g., ¹⁵N-labeled compounds) to map transformation pathways . Apply kinetic modeling to reconcile discrepancies between lab and field data .

Q. How do pH and redox conditions influence the formation of this compound from precursor compounds?

Methodological Answer: Design a factorial experiment varying pH (1–7), nitrite concentration, and reducing agents (e.g., ascorbate). Quantify formation rates using real-time UV-Vis spectroscopy (λ = 235 nm for nitroso absorption bands) and correlate with redox potential measurements .

Q. What in vitro/in vivo models are optimal for assessing this compound’s metabolic activation and genotoxic potential?

Methodological Answer: Use primary hepatocyte cultures or S9 liver fractions to study phase I/II metabolism. For in vivo models, employ transgenic rodent assays (e.g., gpt delta mice) to quantify mutation frequencies in target organs. Pair with comet assays to detect DNA adducts .

Q. How can analytical challenges in differentiating this compound from structural analogs be addressed?

Methodological Answer: Develop a tandem mass spectrometry (MS/MS) library with fragmentation patterns specific to this compound. Apply multivariate statistical analysis (e.g., PCA) to chromatographic retention times and spectral data to distinguish co-eluting compounds .

Q. What strategies validate the long-term stability of this compound in experimental formulations?

Methodological Answer: Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Compare degradation kinetics to Arrhenius predictions. Use nuclear Overhauser effect (NOE) NMR to detect conformational changes in stored vs. fresh samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.